molecular formula C12H4Cl6O4S B1678146 p38 MAP Kinase Inhibitor IV CAS No. 1638-41-1

p38 MAP Kinase Inhibitor IV

Cat. No. B1678146
CAS RN: 1638-41-1
M. Wt: 456.9 g/mol
InChI Key: AKUKHICVNCCQHN-UHFFFAOYSA-N
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Description

p38 MAP Kinase Inhibitor IV, also known under CAS 1638-41-1, is a small molecule/inhibitor that controls the biological activity of p38 MAP Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The inhibitor is a cell-permeable symmetrical sulfone compound that acts as a potent and ATP-competitive inhibitor of p38α/β MAPK .


Molecular Structure Analysis

The inhibitor’s empirical formula is C12H4Cl6O4S, and its molecular weight is 456.94 . The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site .


Physical And Chemical Properties Analysis

The inhibitor is a solid substance with a light yellow color . It is soluble in DMSO at 4.5 mg/mL . The storage condition is OK to freeze, desiccated (hygroscopic), and protect from light .

Future Directions

The future directions of p38 MAP Kinase Inhibitor IV research could involve focusing more on the design, production, and biological evaluation of new central nervous system (CNS)-active p38α MAPK inhibitors . This is due to the potential of these inhibitors to cross the blood-brain barrier (BBB) and their role in the treatment of neurodegenerative disorders .

properties

IUPAC Name

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUKHICVNCCQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162887
Record name 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAP Kinase Inhibitor IV

CAS RN

1638-41-1
Record name 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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